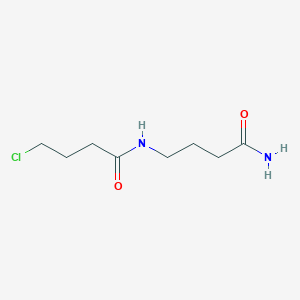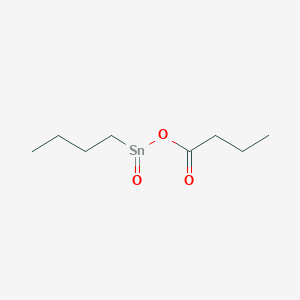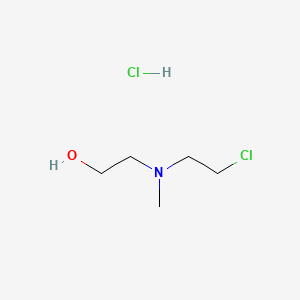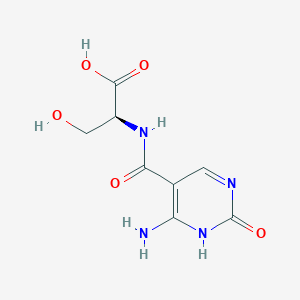
Acetic acid;pentadec-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;pentadec-5-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-5-en-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Pentadec-5-en-1-ol is an unsaturated alcohol with a long hydrocarbon chain. The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-5-en-1-ol typically involves the esterification reaction between acetic acid and pentadec-5-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;pentadec-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is pentadec-5-enoic acid.
Reduction: The major products are pentadec-5-en-1-ol and acetic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Acetic acid;pentadec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying lipid metabolism.
Wirkmechanismus
The mechanism of action of acetic acid;pentadec-5-en-1-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in lipid metabolism, affecting the synthesis and breakdown of fatty acids.
Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;hexadec-5-en-1-ol: Similar structure but with a longer hydrocarbon chain.
Acetic acid;dodec-5-en-1-ol: Similar structure but with a shorter hydrocarbon chain.
Acetic acid;octadec-5-en-1-ol: Similar structure but with an even longer hydrocarbon chain.
Uniqueness
Acetic acid;pentadec-5-en-1-ol is unique due to its specific chain length and the presence of an unsaturated bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or enzymes are required .
Eigenschaften
CAS-Nummer |
62936-11-2 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
acetic acid;pentadec-5-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
CQLNTKFTEJQVBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



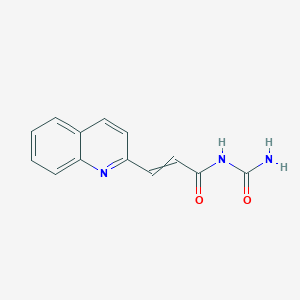
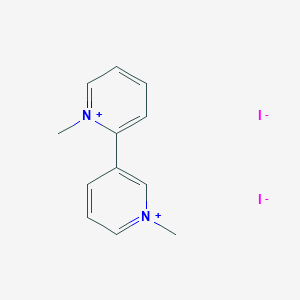
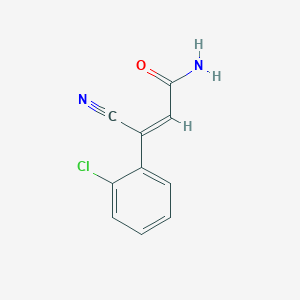

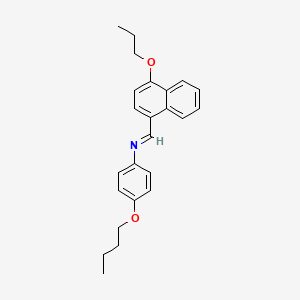
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)

